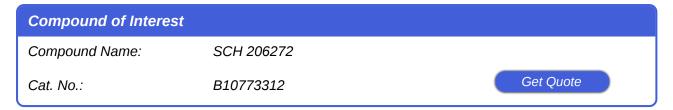


Pharmacological Profile of SCH 206272: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 206272 is a potent, orally active, non-peptide antagonist of the tachykinin NK₁, NK₂, and NK₃ receptors. Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. By antagonizing all three major tachykinin receptors, SCH 206272 presents a promising therapeutic candidate for conditions mediated by these pathways, such as asthma, chronic obstructive pulmonary disease (COPD), and cough. This technical guide provides a comprehensive overview of the pharmacological profile of SCH 206272, including its binding affinities, in vitro and in vivo functional activities, and the underlying experimental methodologies.

Introduction

Tachykinins exert their biological effects by binding to G protein-coupled receptors (GPCRs) of the rhodopsin family, specifically the NK₁, NK₂, and NK₃ receptors.[1] Substance P shows the highest affinity for the NK₁ receptor, NKA for the NK₂ receptor, and NKB for the NK₃ receptor.[1] Activation of these receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium



concentration ([Ca²⁺]i) and the activation of protein kinase C (PKC), ultimately leading to a physiological response.

SCH 206272 has been identified as a competitive antagonist at all three of these receptors, offering a broad spectrum of activity against tachykinin-mediated effects. Its oral bioavailability further enhances its potential as a therapeutic agent.

Chemical Properties

Property	Value
Molecular Formula	C33H41Cl4N5O4
IUPAC Name	(3R)-1'-{4-(Z)-(3,4-dichlorophenyl)-5-[(3,5-dichlorobenzoyl)amino]-4-(methoxyimino)pentyl}-N-methyl-2-oxo-[1,4'-bipiperidine]-3-carboxamide
SMILES	CINVALID-LINKN2CCINVALID-LINKC INVALID-LINKc4ccc(Cl)c(Cl)c4

In Vitro Pharmacology Receptor Binding Affinity

The affinity of **SCH 206272** for the human tachykinin receptors was determined through radioligand binding assays. These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor.

Table 1: Binding Affinity of SCH 206272 for Human Tachykinin Receptors

Receptor	Radioligand	Competitor	Kı (nM)
NK1	[³H]Substance P	SCH 206272	1.3
NK ₂	[¹²⁵ I]NKA	SCH 206272	0.4
NКз	[³H]Senktide	SCH 206272	0.3

Data compiled from literature.



Functional Antagonism

The functional antagonist activity of **SCH 206272** was assessed in various in vitro models, including isolated tissues and cell-based assays.

Table 2: In Vitro Functional Antagonist Activity of SCH 206272

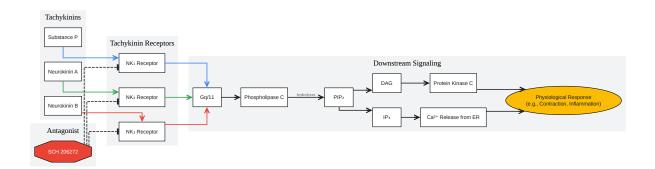
Preparation	Agonist	Measured Response	pK _e
Human Pulmonary Artery	[Met-O-Me] Substance P (NK1 agonist)	Relaxation	7.7 ± 0.3
Human Bronchus	Neurokinin A (NK ₂ agonist)	Contraction	8.2 ± 0.3
Guinea Pig Vas Deferens	Substance P	Enhancement of electrical field stimulated contractions	7.6 ± 0.2
Guinea Pig Bronchus	Neurokinin A	Contraction	7.7 ± 0.2
Guinea Pig Ileum	Senktide (NK₃ agonist)	Contraction	-

Data compiled from literature.

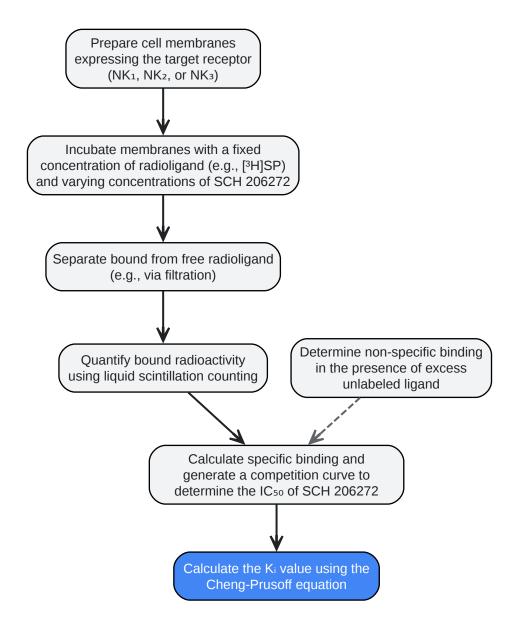
Signaling Pathway

SCH 206272 acts as an antagonist at the NK₁, NK₂, and NK₃ receptors, thereby blocking the downstream signaling cascade initiated by the binding of their respective endogenous ligands (Substance P, NKA, and NKB).

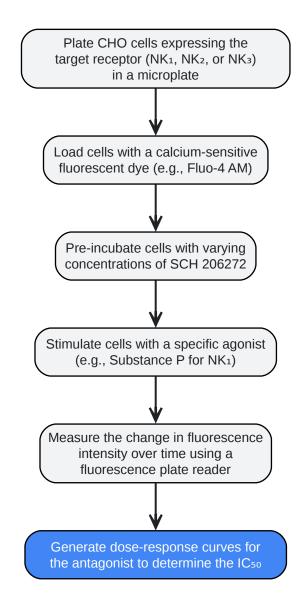












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]



• To cite this document: BenchChem. [Pharmacological Profile of SCH 206272: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773312#pharmacological-profile-of-sch-206272]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com